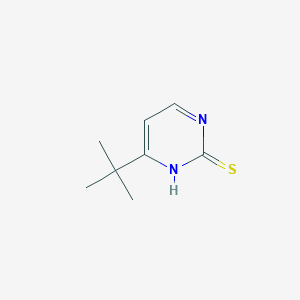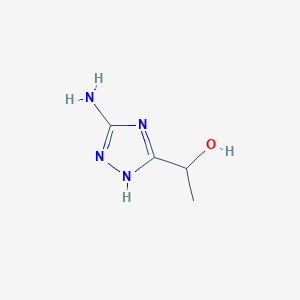
2-amino-N-(4-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(4-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide, also known as FIPI, is a synthetic small molecule that has gained attention in the field of pharmacology due to its potential therapeutic applications.
科学的研究の応用
Synthetic Approaches and Chemical Properties
Research on indolizine derivatives and related compounds underscores the versatility of these heterocyclic frameworks in organic synthesis. Indolizines, including compounds with similar structural motifs, are known for their potential biological activities and have been explored for their fluorescent properties in material science applications. Radical-induced synthetic approaches are highlighted for their efficiency in constructing heterocycles, which is crucial for developing novel compounds with enhanced properties or biological activity (J. Hui et al., 2021).
Biological Activities and Pharmaceutical Applications
The exploration of indolizine derivatives in pharmaceutical research reveals a wide range of potential therapeutic applications. These compounds are investigated for their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The synthetic versatility of indolizine frameworks allows for the design of compounds targeting various biological pathways, indicating a promising avenue for novel drug development (G. S. Singh & E. E. Mmatli, 2011).
Catalysis and Organic Transformations
Heterocyclic N-oxides, including those derived from indolizine structures, are highlighted for their role in organic synthesis and catalysis. These compounds serve as key intermediates in various chemical reactions, including asymmetric catalysis and synthesis, owing to their unique electronic properties and ability to participate in a wide range of chemical transformations. This underlines the importance of such heterocycles in developing new synthetic methodologies and catalysts (Dongli Li et al., 2019).
特性
IUPAC Name |
2-amino-N-(4-fluorophenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-15(2)16-6-8-17(9-7-16)24(30)23-22(27)21(20-5-3-4-14-29(20)23)25(31)28-19-12-10-18(26)11-13-19/h3-15H,27H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIRQWFVDKAJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2626863.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2626869.png)
![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)



![{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2626876.png)

![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2626878.png)
